
3-Chloropyrazine-2,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyrazine-2,5-dicarboxamide is a chemical compound with the molecular formula C6H5ClN4O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2,5-dicarboxamide typically involves the homolytic amidation of 6-chloropyrazine-2-carbonitrile, yielding 5-cyano-3-chloropyrazine-2-carboxamide. This intermediate is then hydrolyzed to obtain this compound . The reaction conditions often include the use of dry toluene as a solvent and specific temperature controls to ensure the desired product formation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloropyrazine-2,5-dicarboxamide undergoes various chemical reactions, including nucleophilic substitution, amidation, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
3-Chloropyrazine-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Chloropyrazine-2,5-dicarboxamide involves its hydrolysis to pyrazinoic acid via bacterial enzymes. This metabolite then acts on specific molecular targets, such as mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
3-(3-Methylphenyl)-aminopyrazine-2,5-dicarboxamide: This compound has shown higher activity against Mycobacterium tuberculosis compared to 3-Chloropyrazine-2,5-dicarboxamide.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds .
Eigenschaften
CAS-Nummer |
139888-34-9 |
|---|---|
Molekularformel |
C6H5ClN4O2 |
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
3-chloropyrazine-2,5-dicarboxamide |
InChI |
InChI=1S/C6H5ClN4O2/c7-4-3(6(9)13)10-1-2(11-4)5(8)12/h1H,(H2,8,12)(H2,9,13) |
InChI-Schlüssel |
NUZJLESALBNNEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)C(=O)N)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
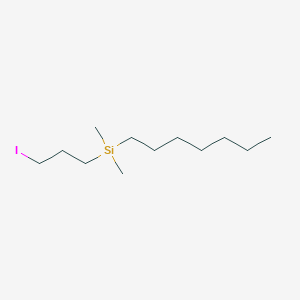
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
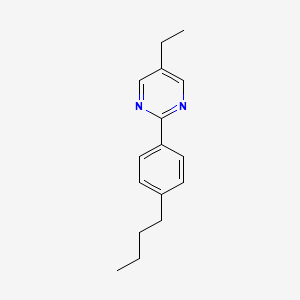
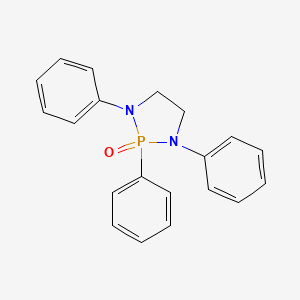
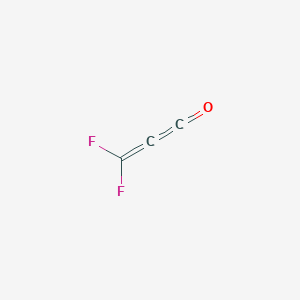

![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
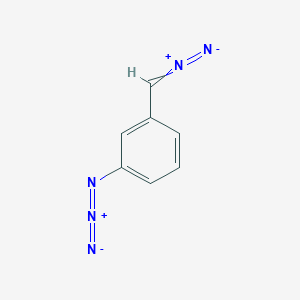
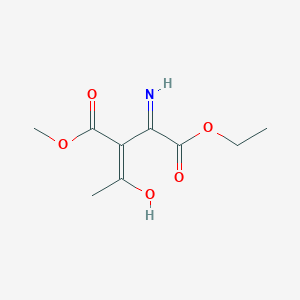
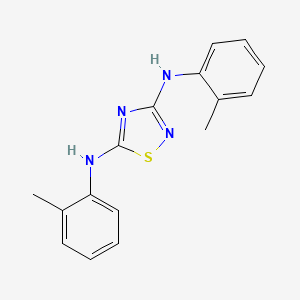
silane](/img/structure/B14288743.png)
